Fluorine-Driven Lipophilicity Modulation: Target Compound vs. Non-Fluorinated 3-Methylbenzenesulfonyl Analog
The 5-fluoro substituent on the benzenesulfonyl ring reduces the computed XLogP3 of the target compound to 2.2, compared to 2.4 for the directly analogous 1-(3-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane (CAS 2310097-17-5), which lacks fluorine [1][2]. This ΔXLogP3 of –0.2 units is consistent with the electron-withdrawing effect of fluorine, which lowers overall lipophilicity relative to a methyl substituent of comparable size, and places the target compound closer to the CNS drug-like optimal range (XLogP3 1–3) [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 1-(3-Methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane: XLogP3 = 2.4 |
| Quantified Difference | ΔXLogP3 = –0.2 (target compound less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem) for target; XLogP3 from computed properties database for comparator |
Why This Matters
A lower XLogP3 within the 1–3 range is associated with improved CNS permeability and reduced non-specific protein binding, making the target compound a more suitable candidate for CNS-targeted screening libraries than the 3-methyl analog [3].
- [1] PubChem. (2025). Computed Properties for CID 134161031: XLogP3 = 2.2. National Center for Biotechnology Information. View Source
- [2] Kuujia. (2025). Product Data for 1-(3-methylbenzenesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane (CAS 2310097-17-5): XLogP3 = 2.4. View Source
- [3] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
